Utrophin Modulator 1 (Ezutromid): A Technical Guide to its Mechanism of Action for Duchenne Muscular Dystrophy
Utrophin Modulator 1 (Ezutromid): A Technical Guide to its Mechanism of Action for Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Duchenne Muscular Dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. A promising therapeutic strategy for DMD is the upregulation of utrophin, a structural and functional paralogue of dystrophin. This technical guide provides an in-depth overview of Utrophin Modulator 1, identified as ezutromid (B1671843) (formerly SMT C1100), a small molecule developed to increase utrophin expression in DMD patients. Ezutromid, discovered through phenotypic screening, was later found to exert its effects as an antagonist of the Aryl Hydrocarbon Receptor (AhR). This document details the mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental methodologies used to elucidate its function. Despite promising early-stage results, the Phase 2 clinical trial (PhaseOut DMD) of ezutromid was discontinued (B1498344) after failing to meet its primary and secondary endpoints at 48 weeks. The insights gained from the development of ezutromid, particularly the identification of the AhR pathway, continue to inform the development of next-generation utrophin modulators for DMD.
Introduction to Utrophin Modulation in DMD
DMD is caused by mutations in the DMD gene, leading to the absence of dystrophin, a critical protein that connects the cytoskeleton of muscle fibers to the extracellular matrix.[1] Without dystrophin, muscle cells are susceptible to contraction-induced damage, leading to a continuous cycle of degeneration and regeneration, inflammation, and fibrosis.[2]
Utrophin is a protein with a high degree of structural and functional similarity to dystrophin.[3] During fetal development, utrophin is expressed at the sarcolemma of muscle fibers but is replaced by dystrophin in mature muscle.[4][5] In dystrophin-deficient muscle, utrophin is naturally upregulated to some extent as a compensatory mechanism.[1] Preclinical studies in the mdx mouse model of DMD have shown that further increasing utrophin levels can prevent muscle pathology and restore muscle function.[6] This has established utrophin upregulation as a promising therapeutic approach for all DMD patients, irrespective of their specific DMD gene mutation.[1]
Ezutromid (SMT C1100): From Phenotypic Screen to Clinical Trial
Ezutromid was the first orally bioavailable utrophin modulator to advance to clinical trials for DMD.[7] It was identified through a high-throughput phenotypic screen of a compound library for molecules that could increase the activity of the utrophin promoter.[8]
Preclinical Development and Efficacy
In preclinical studies using the mdx mouse model, ezutromid demonstrated significant promise. Daily oral administration led to increased utrophin mRNA and protein levels in skeletal, cardiac, and respiratory muscles.[9] This resulted in reduced muscle pathology, improved muscle function, and increased resistance to exercise-induced fatigue.[8]
Clinical Development: The PhaseOut DMD Trial
Ezutromid progressed to a Phase 2 clinical trial, PhaseOut DMD, to evaluate its safety and efficacy in boys with DMD.[10] Interim results at 24 weeks showed some encouraging signs.[11] There was a modest increase in utrophin protein levels and a statistically significant reduction in a biomarker of muscle damage, developmental myosin.[11] However, the trial ultimately failed to meet its primary and secondary endpoints at the 48-week mark, leading to the discontinuation of ezutromid's development.[8]
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Antagonism
For a significant period of its development, the precise molecular target of ezutromid was unknown. Subsequent research, employing affinity-based protein profiling, identified the Aryl Hydrocarbon Receptor (AhR) as a direct binding partner of ezutromid.[12] Further studies confirmed that ezutromid acts as an antagonist of AhR.[12]
The AhR Signaling Pathway
The AhR is a ligand-activated transcription factor that, upon binding to a ligand, translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[13]
Proposed Downstream Mechanism of Utrophin Upregulation
The exact downstream pathway linking AhR antagonism to utrophin upregulation is not fully elucidated but is thought to involve the stabilization of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[12] PGC-1α is a known regulator of mitochondrial biogenesis and has been shown to increase utrophin expression.[14] The hypothesis is that by antagonizing AhR, ezutromid prevents the degradation of PGC-1α, leading to its increased activity and subsequent upregulation of utrophin transcription.[12] The observation that other AhR antagonists also increase utrophin levels supports this proposed mechanism.[12]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of ezutromid.
Table 1: In Vitro and Preclinical In Vivo Data for Ezutromid
| Parameter | Value | Species/Cell Line | Source |
| In Vitro | |||
| EC50 for Utrophin Promoter Activation | 0.91 µM | Human Muscle Cells | [15] |
| Utrophin Protein Increase | 2-fold | Human DMD Myoblasts | [8] |
| Utrophin mRNA Increase | ~25% | Human Myoblasts | [8] |
| In Vivo (mdx mice) | |||
| Utrophin Protein Increase | Not specified | mdx mice | [9] |
| Reduction in Serum Creatine Kinase | ~75% (at 15 days) | mdx mice | [8] |
Table 2: Clinical Data from the PhaseOut DMD Trial (24-Week Interim Results)
| Parameter | Change from Baseline | p-value | Source |
| Mean Utrophin Protein Intensity | +7% | Not significant | [11] |
| Mean Developmental Myosin | -23% | Statistically significant | [11] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical and clinical evaluation of ezutromid. These are summaries of the methods described in the cited literature and are not intended as complete, step-by-step protocols.
Utrophin Promoter Activation Assay (Luciferase Reporter Assay)
-
Objective: To identify compounds that increase the transcriptional activity of the utrophin promoter.
-
Methodology: A stable cell line (H2K-mdx utrnA-luc) was created using myoblasts from mdx mice. These cells were engineered to contain a luciferase reporter gene under the control of the human utrophin promoter.[8] Compounds from a chemical library were added to the cells, and the luciferase activity was measured to quantify the activation of the utrophin promoter.[8]
Western Blotting for Utrophin Protein Quantification
-
Objective: To measure the levels of utrophin protein in cells and muscle tissue.
-
Methodology: Protein extracts from cell lysates or muscle biopsies were separated by size using SDS-PAGE. The separated proteins were then transferred to a membrane and probed with a primary antibody specific for utrophin (e.g., MANCHO3). A secondary antibody conjugated to an enzyme was then used to detect the primary antibody, and the resulting signal was quantified to determine the amount of utrophin protein.
Quantitative PCR (qPCR) for Utrophin mRNA Quantification
-
Objective: To measure the levels of utrophin messenger RNA (mRNA).
-
Methodology: Total RNA was extracted from cells or muscle tissue and reverse-transcribed into complementary DNA (cDNA). qPCR was then performed using primers and probes specific for the utrophin gene to amplify and quantify the amount of utrophin cDNA. The results were normalized to a housekeeping gene to determine the relative expression of utrophin mRNA.
Affinity-Based Protein Profiling (AfBPP) for Target Identification
-
Objective: To identify the direct molecular target of ezutromid.
-
Methodology: A chemical probe based on the structure of ezutromid was synthesized. This probe contained a photo-reactive group and a "click" chemistry handle.[12] The probe was incubated with live cells and then exposed to UV light to covalently link the probe to its binding partners.[12] The "click" handle was then used to attach a biotin (B1667282) tag, allowing for the enrichment of the probe-protein complexes using streptavidin beads.[12] The enriched proteins were then identified by mass spectrometry.[12]
Muscle Biopsy Analysis in the PhaseOut DMD Trial
-
Objective: To assess changes in utrophin levels and muscle pathology in DMD patients treated with ezutromid.
-
Methodology: Muscle biopsies were obtained from patients at baseline and after 24 or 48 weeks of treatment.[10] The biopsy samples were then analyzed using immunofluorescence to quantify the intensity of utrophin staining at the sarcolemma.[10] Additionally, the percentage of muscle fibers expressing developmental myosin, a marker of muscle regeneration and damage, was quantified.[11]
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Mechanism of Action of Ezutromid
Caption: Proposed mechanism of ezutromid action via AhR antagonism and PGC-1α stabilization.
Diagram 2: Experimental Workflow for Ezutromid Target Identification
Caption: Workflow for identifying the molecular target of ezutromid using affinity-based protein profiling.
Conclusion and Future Directions
Ezutromid was a pioneering effort in the development of utrophin modulators for DMD. Although it did not achieve clinical success, its journey provided invaluable insights into the therapeutic potential and challenges of this approach. The identification of the Aryl Hydrocarbon Receptor as the molecular target of ezutromid has opened up a new avenue for rational drug design.[12] Future research in this area will likely focus on developing second-generation AhR antagonists with improved pharmacokinetic and pharmacodynamic properties, aiming to achieve a more robust and sustained upregulation of utrophin in DMD patients. The lessons learned from the development and clinical trial of ezutromid will be instrumental in guiding the next wave of therapies designed to combat this devastating disease.
References
- 1. hcplive.com [hcplive.com]
- 2. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscle Structure Influences Utrophin Expression in mdx Mice | PLOS Genetics [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Automated immunofluorescence analysis for sensitive and precise dystrophin quantification in muscle biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of full-length utrophin prevents muscular dystrophy in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Daily Treatment with SMTC1100, a Novel Small Molecule Utrophin Upregulator, Dramatically Reduces the Dystrophic Symptoms in the mdx Mouse | PLOS One [journals.plos.org]
- 9. Second-generation compound for the modulation of utrophin in the therapy of DMD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PhaseOut DMD | DMD Hub [dmdhub.org]
- 11. actionduchenne.org [actionduchenne.org]
- 12. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator Ezutromid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aryl Hydrocarbon Receptor: Its Roles in Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
